5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of hydroxylactams in the presence of catalysts such as boron trifluoride-diethyl ether complex or tin(IV) trifluoromethanesulfonate (Sn(NTf2)4) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like 6-Hydroxy-5-(naphthalen-1-ylmethyl)-3a,5,6,6a-tetrahydro-4H-pyrrolo[3,4-d]isoxazol-4-ones.
Quinoline Derivatives: Such as quinoline and its various substituted forms.
Uniqueness
5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl and isoquinoline moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C30H29NO4 |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
5-hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C30H29NO4/c1-2-3-4-5-6-9-17-31-29(34)22-14-10-13-21-26(22)23(30(31)35)18-25(33)28(21)27-20-12-8-7-11-19(20)15-16-24(27)32/h7-8,10-16,18,32-33H,2-6,9,17H2,1H3 |
InChI Key |
UYSKCZAZAJDLGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=CC=CC3=C2C(=CC(=C3C4=C(C=CC5=CC=CC=C54)O)O)C1=O |
Origin of Product |
United States |
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